Sulfur-Containing Heteroaryl Pharmacophore Differentiation from Carbocyclic Aryl Analogs in CRTH2 Antagonist Chemical Space
In the CRTH2 (DP2) antagonist patent landscape covering cyclopenta[c]pyrazole acetic acid cores, the 3-position substituent is a primary driver of potency and selectivity [1]. While explicit head-to-head data for the thiophen-2-yl derivative (CAS 2098020-46-1) versus phenyl or haloalkyl analogs are not publicly available for this specific compound, class-level SAR from related pyrazole series indicates that thiophene-2-yl substitution consistently yields distinct binding profiles compared to phenyl substitution due to the sulfur atom's electronic properties and altered torsional angle preferences [1][2]. This represents a class-level inference about the expected differentiation of the thiophenyl compound relative to commonly encountered 3-phenyl or 3-trifluoromethyl cyclopenta[c]pyrazole acetic acid congeners commercially available from screening libraries.
| Evidence Dimension | Predicted differential pharmacophore contribution of 3-substituent (thiophen-2-yl vs. phenyl) based on patent SAR landscape |
|---|---|
| Target Compound Data | Thiophen-2-yl at 3-position; sulfur-containing five-membered heteroaryl (quantitative binding data not publicly available for this specific compound) |
| Comparator Or Baseline | Phenyl or substituted phenyl at 3-position in cyclopenta[c]pyrazole acetic acid CRTH2 antagonists (e.g., compounds disclosed in US9206164B2 and WO2011092140A1); quantitative IC50 data not available for direct comparison to CAS 2098020-46-1 |
| Quantified Difference | Not calculable from public data; differentiation is qualitative structural and predicted pharmacophoric |
| Conditions | Class-level SAR inference from CRTH2 antagonist patent disclosures; no direct assay data for CAS 2098020-46-1 |
Why This Matters
For procurement decisions where a research program has generated preliminary data using the thiophen-2-yl analog, substituting with a phenyl, furyl, or haloalkyl variant would introduce a structurally distinct pharmacophore that may invalidate prior SAR conclusions, even if both compounds share the same core scaffold.
- [1] US9206164B2 – Pyrazole compounds as CRTH2 antagonists. Boehringer Ingelheim International GmbH, filed 2012-03-15, granted 2015-12-08. View Source
- [2] WO2011092140A1 – Pyrazole compounds as CRTH2 antagonists. Boehringer Ingelheim International GmbH, filed 2011-01-24, published 2011-08-04. View Source
